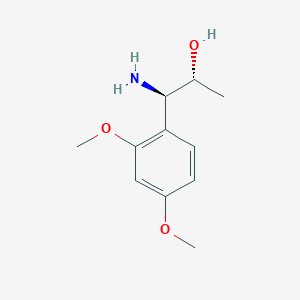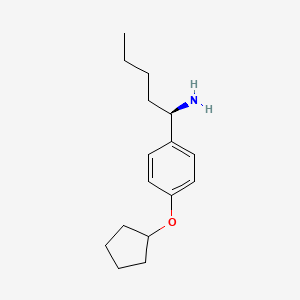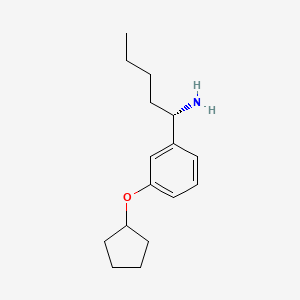
(S)-2-(2-Chloro-5-fluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Chloro-5-fluorophenyl)piperidine is a chiral compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 2-chloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-5-fluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoroaniline and piperidine.
Formation of Intermediate: The 2-chloro-5-fluoroaniline is reacted with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the piperidine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Chloro-5-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogen exchange reactions may involve reagents like sodium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-2-(2-Chloro-5-fluorophenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Chloro-5-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chloro-5-fluorophenyl)piperidine: The enantiomer of the compound with different stereochemistry.
2-(2-Chloro-5-fluorophenyl)piperidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-(2-Chlorophenyl)piperidine: A structurally similar compound lacking the fluorine atom.
Uniqueness
(S)-2-(2-Chloro-5-fluorophenyl)piperidine is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
(2S)-2-(2-chloro-5-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m0/s1 |
InChI Key |
MXUANTVZMZDBHI-NSHDSACASA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=C(C=CC(=C2)F)Cl |
Canonical SMILES |
C1CCNC(C1)C2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13050381.png)
![Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl](/img/structure/B13050388.png)
![2-Benzyl-6-methoxytetrahydro-1H-pyrrolo[1,2-C]imidazole-1,3(2H)-dione](/img/structure/B13050399.png)

![Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13050408.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)

![2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)


![(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13050445.png)

